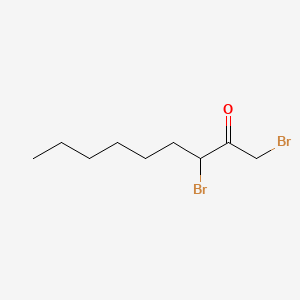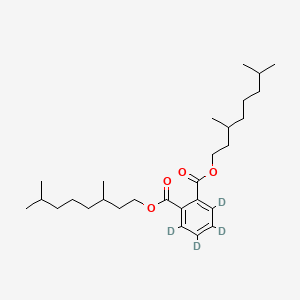
4-Hydroxy-1-methyl-2-quinolone
説明
4-Hydroxy-1-methyl-2-quinolone is a compound with the molecular formula C10H9NO2 . It has been used as a nucleophile in the electrochemical oxidation of catechols .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-quinolones has been a subject of interest due to their pharmaceutical and biological activities . They have been synthesized through various methods, including the reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-1-methyl-2-quinolone consists of a quinolone core with a hydroxy group at the 4-position and a methyl group at the 1-position . The structure of this compound has been analyzed using X-ray structure analyses .Chemical Reactions Analysis
4-Hydroxy-1-methyl-2-quinolone has been used as a nucleophile in the electrochemical oxidation of catechols . This reaction was studied using cyclic voltammetry and controlled-potential coulometry .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-1-methyl-2-quinolone include its molecular formula (C10H9NO2) and its structure, which includes a quinolone core with a hydroxy group at the 4-position and a methyl group at the 1-position .科学的研究の応用
Comprehensive Analysis of 4-Hydroxy-1-methyl-2-quinolone Applications
4-Hydroxy-1-methyl-2-quinolone is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various scientific fields.
Synthesis of Fused Heterocycles: 4-Hydroxy-1-methyl-2-quinolone serves as a key intermediate in the synthesis of fused heterocycles, which are crucial in drug research and development. The compound’s reactivity allows for the creation of four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .
Biological Activity Profiling: This compound has been found to possess diverse biological and pharmaceutical activities. It’s used in the profiling of biological activities such as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .
Anticancer Drug Development: The quinoline scaffold of 4-Hydroxy-1-methyl-2-quinolone is significant in anticancer drug development. Its derivatives have been reported as potential antitumor agents, showing results through mechanisms like cell cycle arrest, apoptosis, and inhibition of angiogenesis .
Electrochemical Studies: In electrochemical research, 4-Hydroxy-1-methyl-2-quinolone is utilized as a nucleophile in the electrochemical oxidation of catechols. Studies involving cyclic voltammetry and controlled-potential coulometry are conducted to understand the electrochemical properties of catechols .
Development of Antimicrobial Agents: The compound’s structure is beneficial in the development of new antimicrobial agents. Its derivatives are explored for bactericidal and bacteriolytic activities, which are essential in combating various bacterial infections .
Neurodegenerative Disease Research: 4-Hydroxy-1-methyl-2-quinolone is used in the study of neurodegenerative diseases like Alzheimer’s. Compounds containing this moiety are investigated for their potential to inhibit enzymes linked to the progression of such diseases .
Anti-inflammatory Drug Synthesis: Due to its anti-inflammatory properties, this compound is also employed in the synthesis of drugs aimed at reducing inflammation. Researchers explore its efficacy in various models of inflammatory diseases .
Pharmacophore Development: The unique biological activity of 4-Hydroxy-1-methyl-2-quinolone makes it a target in medicinal studies. It’s used in pharmacophores with potential medicinal features against diseases like psychotropic disorders .
作用機序
将来の方向性
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is ongoing interest in this class of compounds and their potential applications.
特性
IUPAC Name |
4-hydroxy-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNPPPQVXREFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061874 | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-methyl-2-quinolone | |
CAS RN |
1677-46-9 | |
| Record name | 4-Hydroxy-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-N-methylcarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001677469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-1-methyl-2-quinolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1-methyl-2-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-N-METHYLCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V713CAW761 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Q & A
Q1: What are the primary applications of 4-hydroxy-1-methyl-2-quinolone in organic synthesis?
A1: 4-Hydroxy-1-methyl-2-quinolone serves as a valuable building block in synthesizing diverse heterocyclic compounds. Research demonstrates its utility in preparing pyrano[3,2-c]quinolin-2-ones , furo[3,2-c]quinolin-4-ones , and dithio-carbamide derivatives . These synthesized compounds hold potential applications in medicinal chemistry and materials science.
Q2: Can you describe a specific synthetic application of 4-hydroxy-1-methyl-2-quinolone and the reaction mechanism involved?
A2: 4-Hydroxy-1-methyl-2-quinolone reacts with chalcones in the presence of a Brønsted acidic ionic liquid catalyst to yield pyrano[3,2-c]quinolin-2-ones . This tandem reaction likely proceeds through an initial Michael addition of the 4-hydroxy group of 4-hydroxy-1-methyl-2-quinolone to the α,β-unsaturated carbonyl system of the chalcone. Subsequent intramolecular cyclization then affords the pyrano[3,2-c]quinolin-2-one product.
Q3: What structural features of 4-hydroxy-1-methyl-2-quinolone make it a versatile synthetic intermediate?
A3: The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same molecule renders 4-hydroxy-1-methyl-2-quinolone highly reactive towards various chemical transformations. This unique arrangement facilitates diverse reactions, including alkylations, acylations, condensations, and cyclizations, highlighting its versatility as a building block for synthesizing complex molecular architectures.
Q4: Has 4-hydroxy-1-methyl-2-quinolone been utilized in multicomponent reactions?
A4: Yes, research demonstrates the successful incorporation of 4-hydroxy-1-methyl-2-quinolone in a multicomponent reaction with 1,3-cyclohexanediones and formaldehyde in glycerol . This reaction provides a green and efficient method for constructing complex molecular skeletons, showcasing the potential of 4-hydroxy-1-methyl-2-quinolone in diverse synthetic applications.
Q5: Are there any reported studies on the boron difluoride complex of 4-hydroxy-1-methyl-2-quinolone?
A5: While the provided abstracts don't offer detailed insights, one study mentions the synthesis and subsequent condensation reactions of the boron difluoride complex with 3-acetyl-4-hydroxy-1-methyl-2-quinolone . This suggests that modifying 4-hydroxy-1-methyl-2-quinolone through complexation can potentially alter its reactivity and open avenues for exploring new chemical transformations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)





![1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene](/img/structure/B592598.png)

